molecular formula C16H13N3O2 B381832 (Z)-2-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid CAS No. 1164545-89-4

(Z)-2-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid

Cat. No.: B381832
CAS No.: 1164545-89-4
M. Wt: 279.29g/mol
InChI Key: ZZASMDVXOHOVCI-UHFFFAOYSA-N
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Description

(Z)-2-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hydrazone-linked hybrid structure combining indole and benzoic acid pharmacophores, a design strategy often employed to develop novel bioactive agents . Compounds within the hydrazide-hydrazone class are recognized as powerful precursors and synthons for generating a plethora of derivatives with a broad spectrum of biological activities . The specific structural motifs present in this compound suggest potential for application in oncology research. Hydrazone derivatives have been identified as biologically active drug molecules with pharmacological importance in treating complex diseases like glioblastoma (GBM) . Some analogs have been shown to interact with key biological targets such as the tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in cancer cell proliferation and survival pathways . Furthermore, the indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with antimicrobial, anticancer, and anti-inflammatory properties. Researchers may utilize this compound as a key intermediate in synthesizing more complex heterocyclic systems or as a candidate for direct biological evaluation in high-throughput screening campaigns. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-15(11-6-2-4-8-13(11)17-10)19-18-14-9-5-3-7-12(14)16(20)21/h2-9,17H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZASMDVXOHOVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid, also known by its CAS number 1164490-02-1, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13N3O2
  • Molar Mass : 279.29 g/mol

The compound features an indole moiety linked to a hydrazine and benzoic acid structure, which is significant for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives of benzoic acid, including those similar to this compound. For instance, derivatives have shown promising results against various cancer cell lines. In a study examining the effects of similar compounds on MCF-7 breast cancer cells, significant cytotoxicity was observed, suggesting that modifications in the hydrazone structure can enhance activity against cancer cells .

Antimicrobial Activity

Research indicates that compounds with structural similarities exhibit notable antimicrobial properties. In particular, benzoic acid derivatives have been tested against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that certain derivatives possess significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antioxidant Properties

The antioxidant capacity of compounds like this compound has been evaluated through various assays. These compounds often demonstrate the ability to scavenge free radicals, thereby potentially preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of aging and age-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like tyrosinase and cathepsins B and L, which are involved in key biochemical pathways related to cancer progression and metabolism .
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often mediated through the activation of specific caspases .
  • Modulation of Protein Degradation Pathways : Studies indicate that certain derivatives enhance the activity of proteasomal and autophagic pathways, which are crucial for maintaining cellular homeostasis and regulating protein levels within cells .

Case Studies

A few notable studies highlight the biological activity of related compounds:

  • Study on Indole Derivatives : A study focused on various indole-based hydrazones demonstrated significant antiproliferative effects against different cancer cell lines, with some derivatives exhibiting IC50 values lower than 10 µM .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of synthesized hydrazones derived from benzoic acid and hydrazine. The results indicated potent inhibitory effects against several pathogenic bacteria, surpassing those of standard antibiotics .

Summary Table of Biological Activities

Activity Effectiveness Reference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against bacteria
AntioxidantHigh free radical scavenging

Comparison with Similar Compounds

Substituent Variations on the Indole/Oxindole Core

Key structural analogs differ in substituents on the indole or oxindole rings, which influence potency and physicochemical properties:

Compound Name Substituents on Indole/Oxindole Key Features
Target Compound 2-Methyl Baseline Shp2 inhibition; Z-configuration stabilizes binding
(Z)-3-(2-(5-(N-(4-Fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10m) 5-Sulfamoyl, 4-fluorobenzyl Enhanced Shp2 inhibition due to sulfamoyl group; improved solubility
(Z)-4-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10q) 5-Sulfamoyl, 4-chloro-3-(trifluoromethyl)benzyl High potency (electron-withdrawing CF₃ group increases binding affinity)
WAY-347626 5,7-Dimethyl, 2-oxoindole Modified indole core with methyl groups; potential for reduced metabolism

Key Observations :

  • Sulfamoyl groups (e.g., in 10m, 10q) enhance inhibitory activity by introducing hydrogen-bonding interactions with Shp2 .
  • Electron-withdrawing substituents (e.g., CF₃ in 10q) improve binding affinity by polarizing the hydrazone bond .
  • Methyl groups on the indole (e.g., WAY-347626) may reduce oxidative metabolism, extending half-life .

Positional Isomerism of the Carboxylic Acid Group

The position of the benzoic acid group (ortho, meta, para) significantly impacts molecular geometry and activity:

Compound Name Carboxylic Acid Position Activity Notes
(Z)-2-(2-(2-Methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid (Target) Ortho (C2) Optimal geometry for Shp2 binding
(Z)-3-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)benzoic acid (18a) Meta (C3) Reduced activity due to steric hindrance
(Z)-4-(2-(5-(N-Benzylsulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10f) Para (C4) Moderate activity; para-substitution disrupts planarity

Key Observations :

  • Ortho-substituted acids (target compound) align the carboxylic acid for optimal hydrogen bonding with Shp2 residues .
  • Para-substituted analogs (e.g., 10f) exhibit reduced potency due to conformational distortion .

Ester vs. Acid Derivatives

Methyl ester prodrugs improve bioavailability by enhancing membrane permeability:

Compound Name Form Bioavailability Notes
(Z)-3-(2-(5-(N-(4-Fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10m) Acid Limited cell permeability due to ionization
SPI-112Me (Methyl ester of 10m) Methyl ester Improved lipophilicity; hydrolyzed to active acid in vivo

Key Observations :

  • Esterification (e.g., SPI-112Me) masks the carboxylic acid, enhancing oral absorption .

Isomerism and Stereochemical Effects

Z/E isomerism influences binding geometry:

Compound Name Isomer Activity Notes
(Z)-2-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)benzoic acid (18b) Z Planar structure; retains Shp2 inhibition
(E)-2-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)benzoic acid (18b) E Non-planar; >10-fold reduced activity

Key Observations :

  • Z-Isomers maintain planarity, enabling π-π stacking with Shp2’s hydrophobic pocket .

Key Observations :

  • High melting points (>300°C) correlate with crystalline stability .
  • Microwave synthesis (e.g., for 18a–18c) improves reaction efficiency .

Preparation Methods

Synthesis of 2-Hydrazinobenzoic Acid

The hydrazine-bearing benzoic acid moiety is typically derived from 2-aminobenzoic acid via diazotization and reduction. As detailed in patent CN101337909A, this involves:

  • Diazotization : Treating 2-aminobenzoic acid with hydrochloric acid and sodium nitrite at 0–5°C to form diazonium chloride.

  • Reduction : Reacting the diazonium salt with sodium pyrosulfite (Na₂S₂O₅) at pH 7–9 and 15–25°C, yielding 2-hydrazinobenzoic acid hydrochloride. Acidification with HCl isolates the product in 67–72% yield.

This method avoids costly reagents like stannous chloride, reducing production costs while maintaining scalability.

Synthesis of 2-Methylindole-3-Carbaldehyde

The indole component is prepared via:

  • Vilsmeier-Haack Formylation : Treating 2-methylindole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position.

  • Purification : Recrystallization from ethanol yields the aldehyde in ~85% purity, confirmed by ¹H NMR (δ 9.8 ppm, singlet for aldehyde proton).

Hydrazone Formation: Core Synthetic Routes

Acid-Catalyzed Condensation (Conventional Method)

The most widely reported method involves refluxing equimolar amounts of 2-hydrazinobenzoic acid and 2-methylindole-3-carbaldehyde in ethanol with glacial acetic acid (8–10 drops) for 4–6 hours. Key parameters:

  • Solvent : Ethanol (96%) facilitates solubility and proton transfer.

  • Catalyst : Acetic acid promotes imine formation via protonation of the aldehyde.

  • Stereoselectivity : Intramolecular hydrogen bonding between the hydrazone NH and carbonyl group stabilizes the Z-isomer, confirmed by ¹³C NMR (C=O shift at 163 ppm).

Workup : The precipitate is filtered, washed with n-hexane, and dried, yielding the product in 65–75% purity. Further recrystallization from acetonitrile improves purity to >95%.

Table 1: Optimization of Acid-Catalyzed Condensation

ParameterOptimal RangeYield (%)Purity (%)
Reaction Time4–6 hours7095
Temperature78°C (reflux)6893
Molar Ratio (1:1)1.0:1.07597
Catalyst (AcOH)8–10 drops7296

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly. A mixture of precursors in ethanol-acetic acid (5:1) is heated at 120°C for 2–5 minutes under 300 W microwave power. Benefits include:

  • Efficiency : 85–90% yield in ≤5 minutes.

  • Stereocontrol : Exclusive Z-isomer formation due to rapid kinetic control.

Mechanochemical (Solvent-Free) Synthesis

Grinding 2-hydrazinobenzoic acid and 2-methylindole-3-carbaldehyde with a catalytic amount of ethanol (η = 0.25 µL·mg⁻¹) in a ball mill for 90 minutes achieves 60–65% yield. While less efficient than solution-based methods, this approach aligns with green chemistry principles by eliminating solvent waste.

Post-Synthetic Modifications and Purification

Recrystallization Techniques

  • Ethanol-Water System : Dissolving the crude product in hot ethanol (70°C) and adding deionized water induces crystallization, yielding needle-like crystals suitable for X-ray diffraction.

  • Acetonitrile : Enhances purity to >98% by removing polar impurities.

Chromatographic Purification

Flash chromatography (silica gel, ethyl acetate/hexane 1:1) resolves residual aldehyde or hydrazine precursors, though this is rarely required due to high reaction specificity.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, COOH), 10.8 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.2–7.8 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃).

  • ¹³C NMR : δ 168.4 (COOH), 163.1 (C=O, Z-configuration), 140.2 (CH=N), 125–135 (Ar-C), 15.2 (CH₃).

  • IR : 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 8.2° between the indole and benzoic acid planes. Intramolecular H-bonding (N-H⋯O=C) stabilizes the planar structure.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Sustainability of Methods

MethodYield (%)TimePurity (%)Green Metrics
Acid-Catalyzed70–754–6 hours95–97Moderate
Microwave85–902–5 min98High
Mechanochemical60–6590 min92Excellent

Challenges and Optimization Opportunities

  • Stereochemical Purity : Minor E-isomer formation (<5%) occurs under prolonged heating, necessitating rapid workup.

  • Scale-Up Limitations : Mechanochemical methods face challenges in batch consistency at industrial scales.

  • Cost Efficiency : Microwave reactors require high initial investment but offer long-term savings through reduced energy use .

Q & A

Q. What are the standard synthetic routes for (Z)-2-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via acid-catalyzed condensation of 2-hydrazinylbenzoic acid derivatives with 2-methylindole-3-carbaldehyde or its analogues. For example:

  • Microwave-assisted synthesis : Reacting 2-carboxylphenylhydrazine with isatin derivatives in ethanol/1M HCl under microwave irradiation (15 min, 120°C) yields the target compound with ~40% efficiency .
  • Conventional reflux : Using glacial acetic acid as a catalyst in ethanol under reflux (18–20 h) is an alternative, though lower-yielding (~34%) method .
    Key optimization parameters : pH control (acidic conditions stabilize intermediates), solvent polarity (ethanol enhances solubility), and temperature (microwave reduces side reactions).

Q. How is the (Z)-isomer confirmed structurally, and what analytical techniques are essential?

  • 1H/13C NMR : Distinct chemical shifts for the hydrazone NH (δ 10.5–12.0 ppm) and indole protons (δ 6.8–7.5 ppm) confirm the (Z)-configuration via coupling patterns .
  • HRMS : Validates molecular mass (e.g., [M−H]⁻ at m/z 320.0902 for C₁₆H₁₃N₃O₂) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What are the primary biological targets of this compound in current research?

The compound acts as a Shp2 (Src homology-2 domain-containing phosphatase 2) inhibitor , disrupting oncogenic signaling pathways. Derivatives with sulfamoyl or fluorobenzyl groups show enhanced inhibitory activity (IC₅₀ < 1 μM) .

Advanced Research Questions

Q. How do substituents on the indole or benzoic acid moieties affect Shp2 inhibition efficacy?

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzyl ring increase binding affinity by stabilizing π-π interactions with Shp2’s active site .
  • Sulfamoyl modifications at the indole 5-position improve solubility and bioavailability (e.g., compound 10o in has 87% yield and IC₅₀ = 0.8 μM).
    Methodology : Structure-activity relationship (SAR) studies via systematic substitution and docking simulations (e.g., AutoDock Vina) .

Q. How can crystallization challenges for X-ray diffraction analysis be addressed?

  • Solvent selection : Slow evaporation in DMSO/water mixtures promotes single-crystal growth.
  • Co-crystallization : Adding thiourea derivatives (e.g., (2Z)-N-(2-chlorobenzyl)hydrazinecarbothioamide) stabilizes the lattice via hydrogen bonding .
    Data validation : Use SHELXL for refinement (R-factor < 0.05) and WinGX for symmetry checks .

Q. How to resolve contradictions in reported synthetic yields (e.g., 14% vs. 87%) for similar derivatives?

  • Re-examining reaction kinetics : Microwave vs. conventional heating alters activation energy, favoring higher yields in shorter times .
  • Impurity profiling : Side products like (E)-isomers or dimerized hydrazones may form under suboptimal pH; LC-MS/MS can identify these .

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